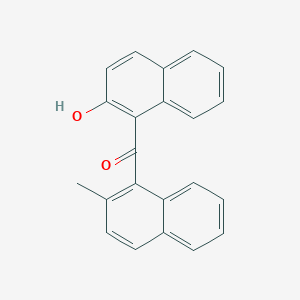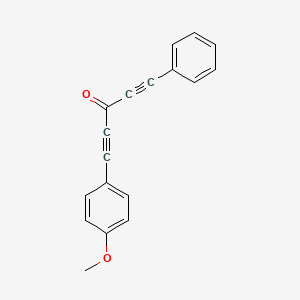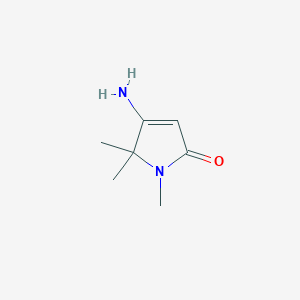![molecular formula C25H22 B14313307 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene CAS No. 112930-10-6](/img/structure/B14313307.png)
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a phenyl group and a 3-(propan-2-yl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with phenyl and 3-(propan-2-yl)phenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to a propanone moiety.
1-Phenyl-2-propanone: Similar in structure but with different functional groups and properties.
Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
112930-10-6 |
|---|---|
分子式 |
C25H22 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-phenyl-8-(3-propan-2-ylphenyl)naphthalene |
InChI |
InChI=1S/C25H22/c1-18(2)21-13-6-14-22(17-21)24-16-8-12-20-11-7-15-23(25(20)24)19-9-4-3-5-10-19/h3-18H,1-2H3 |
InChIキー |
QNNKCHYUNNRRCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
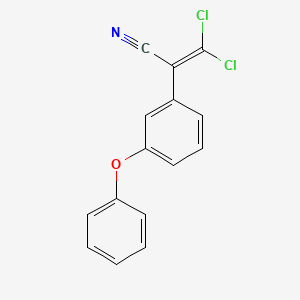
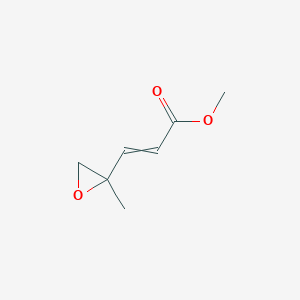
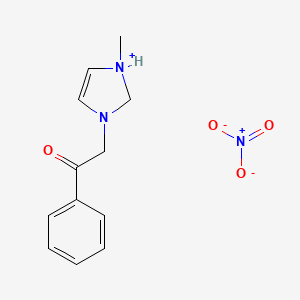
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
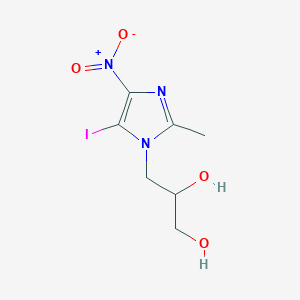

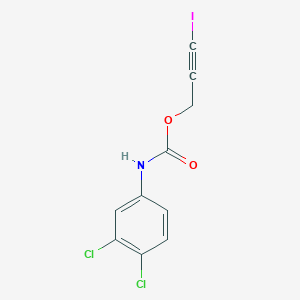
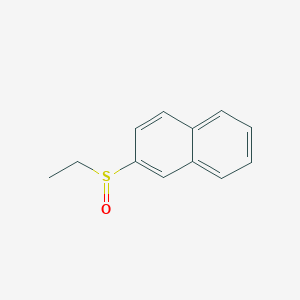

![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
